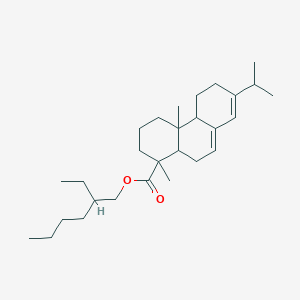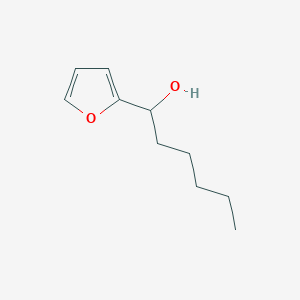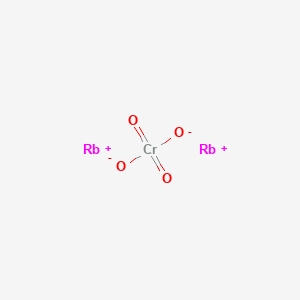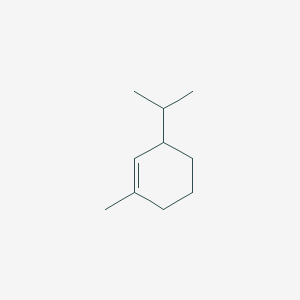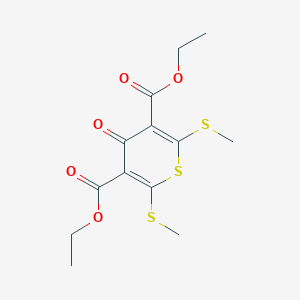![molecular formula C22H12N2O6 B083012 2,6-Bis-(4-hydroxy-phenyl)-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone CAS No. 14027-98-6](/img/structure/B83012.png)
2,6-Bis-(4-hydroxy-phenyl)-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis-(4-hydroxy-phenyl)-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone, commonly known as BHPI, is a synthetic molecule with potential applications in various scientific fields. BHPI is a tetrahydroisoquinoline derivative that has been synthesized using various methods, including the Pictet-Spengler reaction, the Ullmann coupling reaction, and the Suzuki-Miyaura cross-coupling reaction.
Mecanismo De Acción
The mechanism of action of BHPI is not fully understood, but it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. BHPI has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Efectos Bioquímicos Y Fisiológicos
BHPI has been shown to have cytotoxic effects on cancer cells, while having minimal effects on normal cells. BHPI has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BHPI is its potential as a building block for the synthesis of organic semiconductors. Another advantage is its selective cytotoxicity towards cancer cells. One limitation of BHPI is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on BHPI. One direction is the development of more efficient synthesis methods for BHPI. Another direction is the investigation of BHPI's potential as a building block for the synthesis of organic electronics. Additionally, the development of BHPI-based anticancer drugs with improved efficacy and selectivity is another potential future direction.
Métodos De Síntesis
BHPI can be synthesized using various methods, including the Pictet-Spengler reaction, the Ullmann coupling reaction, and the Suzuki-Miyaura cross-coupling reaction. The Pictet-Spengler reaction involves the condensation of an indole with an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline ring. The Ullmann coupling reaction involves the coupling of two aryl halides in the presence of a copper catalyst. The Suzuki-Miyaura cross-coupling reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
BHPI has potential applications in various scientific fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, BHPI has been shown to have anticancer activity by inducing apoptosis in cancer cells. In materials science, BHPI has been used as a building block for the synthesis of organic semiconductors. In organic electronics, BHPI has been used as a hole-transporting material in organic light-emitting diodes.
Propiedades
Número CAS |
14027-98-6 |
|---|---|
Nombre del producto |
2,6-Bis-(4-hydroxy-phenyl)-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone |
Fórmula molecular |
C22H12N2O6 |
Peso molecular |
400.3 g/mol |
Nombre IUPAC |
2,6-bis(4-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
InChI |
InChI=1S/C22H12N2O6/c25-13-5-1-11(2-6-13)23-19(27)15-9-17-18(10-16(15)20(23)28)22(30)24(21(17)29)12-3-7-14(26)8-4-12/h1-10,25-26H |
Clave InChI |
WDDZBXNHZJPBKS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC=C(C=C5)O)O |
SMILES canónico |
C1=CC(=CC=C1N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC=C(C=C5)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



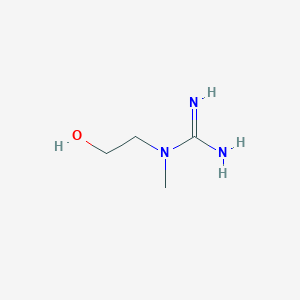
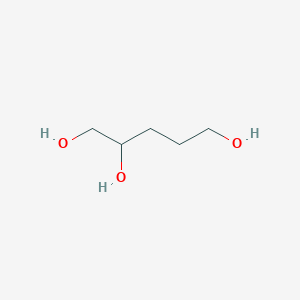
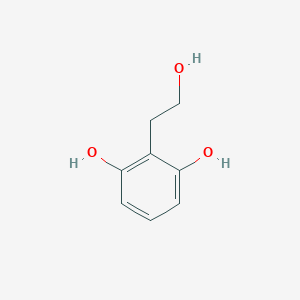


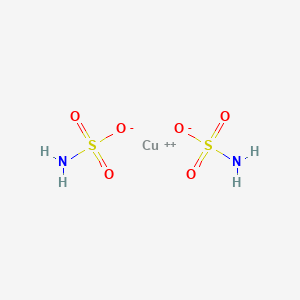
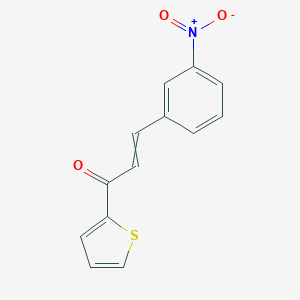
![4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline](/img/structure/B82943.png)
